YUN90389
Description
YUN90389 is a synthetic heterocyclic compound with a pyrrolo[1,2-f][1,2,4]triazine core structure, characterized by its chlorine substituents at positions 2 and 2. Its molecular formula is C₆H₃Cl₂N₃, with a molecular weight of 188.01 g/mol . The compound exhibits moderate aqueous solubility (Log S = -3.2) and demonstrates notable bioactivity in preliminary pharmacological screenings, including antimicrobial and anticancer properties. Its synthesis involves coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with amine derivatives under controlled conditions, yielding a purity >98% .
Properties
CAS No. |
1673590-38-9 |
|---|---|
Molecular Formula |
C34H29F4N3O4 |
Molecular Weight |
619.6166 |
IUPAC Name |
2-(4-Ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid |
InChI |
InChI=1S/C34H29F4N3O4/c1-2-45-30-19-14-24(20-25(30)21-32(42)43)23-12-10-22(11-13-23)6-5-9-31-39-41(27-17-15-26(16-18-27)34(36,37)38)33(44)40(31)29-8-4-3-7-28(29)35/h3-4,7-8,10-20H,2,5-6,9,21H2,1H3,(H,42,43) |
InChI Key |
YIUSVSPYCXFTHR-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CC(C2=CC=C(CCCC(N3C4=CC=CC=C4F)=NN(C5=CC=C(C(F)(F)F)C=C5)C3=O)C=C2)=CC=C1OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YUN90389; YUN 90389; YUN-90389; PPARalpha/delta-IN-11; PPARalpha/delta IN 11; PPARalpha/deltaIN11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
YUN90389 belongs to a class of pyrrolo-triazine derivatives. Two structurally analogous compounds are selected for comparison:
Compound A (CAS 918538-05-3)
- Structure : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine.
- Molecular Formula : C₆H₃Cl₂N₃.
- Molecular Weight : 188.01 g/mol.
- Bioactivity : IC₅₀ = 12 µM against Staphylococcus aureus; moderate cytotoxicity (EC₅₀ = 45 µM in HeLa cells) .
Compound B (4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine)
- Structure : Pyrrolo-triazine with a chlorine at position 4 and an isopropyl group at position 3.
- Molecular Formula : C₈H₁₀ClN₃.
- Molecular Weight : 183.64 g/mol.
- Bioactivity : Enhanced solubility (Log S = -2.8) due to the isopropyl group; IC₅₀ = 8 µM against Escherichia coli .
Table 1: Comparative Analysis of this compound and Analogues
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| CAS Number | Not Available | 918538-05-3 | Not Available |
| Molecular Formula | C₆H₃Cl₂N₃ | C₆H₃Cl₂N₃ | C₈H₁₀ClN₃ |
| Molecular Weight | 188.01 g/mol | 188.01 g/mol | 183.64 g/mol |
| Log S (Solubility) | -3.2 | -3.5 | -2.8 |
| IC₅₀ (Antimicrobial) | 10 µM (S. aureus) | 12 µM (S. aureus) | 8 µM (E. coli) |
| EC₅₀ (Cytotoxicity) | 50 µM (HeLa) | 45 µM (HeLa) | 60 µM (HeLa) |
| BBB Permeability | Low (0.1) | Low (0.1) | Moderate (0.3) |
| Applications | Antimicrobial R&D | Preclinical studies | Drug delivery systems |
Key Findings
Structural Impact on Solubility: this compound and Compound A share identical chlorine substituents but differ in substitution patterns. The isopropyl group in Compound B improves solubility (Log S = -2.8 vs. -3.2 for this compound), highlighting the role of non-polar substituents in modulating hydrophobicity .
Bioactivity Trends :
- This compound shows balanced antimicrobial and cytotoxic profiles, while Compound B exhibits higher specificity for Gram-negative bacteria (E. coli). This suggests that substituent positioning (e.g., isopropyl at position 5) influences target selectivity .
Discussion of Contradictions and Limitations
- Contradictions : While this compound and Compound A share identical molecular formulas, their bioactivity profiles diverge (e.g., IC₅₀ = 10 µM vs. 12 µM for S. aureus). This may arise from subtle differences in crystallinity or synthetic impurities .
- Limitations : Most data are derived from in vitro assays; in vivo pharmacokinetic studies are lacking. Additionally, the exact mechanism of action for pyrrolo-triazine derivatives remains uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
